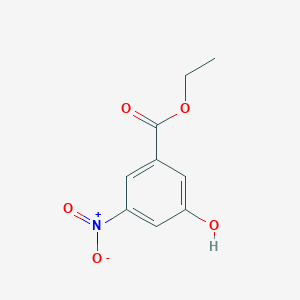

Ethyl 3-hydroxy-5-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-hydroxy-5-nitrobenzoate, with the chemical formula C9H9NO4, is an organic compound. It belongs to the class of nitrobenzoates and is characterized by a hydroxy group (OH) at position 3 and a nitro group (NO2) at position 5 on the benzene ring .

Preparation Methods

Synthetic Routes:

- Esterification Reaction:

- Ethyl 3-hydroxy-5-nitrobenzoate can be synthesized via esterification of 3-hydroxy-5-nitrobenzoic acid with ethanol (ethyl alcohol). The reaction is typically catalyzed by an acid (e.g., sulfuric acid or p-toluenesulfonic acid).

- The chemical equation for this reaction is:

3-hydroxy-5-nitrobenzoic acid+Ethanol→Ethyl 3-hydroxy-5-nitrobenzoate+Water

Industrial Production:

- Industrial production methods may involve large-scale esterification processes using optimized conditions and efficient catalysts.

Chemical Reactions Analysis

Ethyl 3-hydroxy-5-nitrobenzoate can participate in various chemical reactions:

Reduction: Reduction of the nitro group (NO) to an amino group (NH) can occur under suitable conditions.

Substitution: The hydroxy group (OH) can undergo substitution reactions with nucleophiles (e.g., alkoxides or amines).

Oxidation: Oxidation of the compound may lead to the formation of other functional groups.

Common reagents and conditions depend on the specific reaction type and desired product.

Scientific Research Applications

Ethyl 3-hydroxy-5-nitrobenzoate finds applications in:

Organic Synthesis: It serves as a building block for more complex molecules.

Medicinal Chemistry: Researchers explore its potential as a precursor for drug development.

Agrochemicals: It may be used in pesticide synthesis.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. For instance:

- In drug development, it could target specific enzymes or receptors.

- In agrochemicals, it might disrupt metabolic pathways in pests.

Comparison with Similar Compounds

While Ethyl 3-hydroxy-5-nitrobenzoate is unique due to its specific substitution pattern, similar compounds include:

Biological Activity

Ethyl 3-hydroxy-5-nitrobenzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a hydroxyl group and a nitro group attached to a benzoate framework. This article delves into its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C₉H₉N₃O₅

Molecular Weight: 211.17 g/mol

The compound's structure suggests possible interactions with various biological molecules, which may include enzyme inhibition or modulation of receptor activity. The presence of the nitro group can lead to the formation of reactive intermediates that may affect cellular components, resulting in diverse biological effects.

Synthesis

The synthesis of this compound typically involves:

- Nitration of 3-Hydroxybenzoic Acid: This step introduces the nitro group.

- Esterification: The hydroxyl group is converted into an ethyl ester.

These reactions can be optimized for higher yields and purity, making them suitable for both laboratory and industrial applications.

Antimicrobial Properties

Research indicates that nitrobenzoate derivatives exhibit antimicrobial activity. This compound has shown promise against various pathogens, potentially acting through mechanisms such as disrupting bacterial cell walls or inhibiting essential enzymatic pathways .

Anticancer Activity

Nitrobenzoate compounds have been explored for their anticancer properties. Studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells. It appears to interfere with pathways involved in cell division and survival, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in several studies. By inhibiting pro-inflammatory cytokines, it may serve as a therapeutic agent for conditions characterized by excessive inflammation .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the nitro group plays a crucial role in its biological activity by generating reactive species that can interact with cellular macromolecules, potentially leading to altered cellular functions.

Case Studies and Research Findings

-

Anticancer Study:

A study examined the effects of nitrobenzoate derivatives on human cancer cell lines, revealing that this compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that further exploration into its use as an anticancer agent is warranted . -

Antimicrobial Efficacy:

In a comparative study against common bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential compared to standard antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Nitrobenzoic acid derivative X8 | Moderate | High | High |

| Ethyl 4-hydroxy-3-nitrobenzoate | Low | Moderate | Low |

This table highlights the varying biological activities among related compounds, positioning this compound as a noteworthy candidate for therapeutic development.

Properties

IUPAC Name |

ethyl 3-hydroxy-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFWAPVWVAMRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.